4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE
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Overview
Description
4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Substitution reactions: Introduction of the chloro, fluoro, and methoxy groups onto the quinoline core can be achieved through electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the substituted quinoline with the imidazole derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The imidazole and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones .
Scientific Research Applications
4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to disruption of cellular processes. The exact pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-imidazole-5-carbonitrile
- 7-fluoro-6-methoxyquinoline
- 3-chloro-4-(1-methyl-1H-imidazole-2-ylsulfanyl)phenylamine
Uniqueness
The uniqueness of 4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H15ClFN5OS |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-7-fluoro-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H15ClFN5OS/c1-28-6-5-25-21(28)30-19-4-3-13(7-15(19)22)27-20-12(10-24)11-26-17-9-16(23)18(29-2)8-14(17)20/h3-9,11H,1-2H3,(H,26,27) |
InChI Key |
YFHNTSKEUUUEDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)F)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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